Indolizidinas
Indolizidines are a class of nitrogen-containing heterocyclic compounds, derived from the combination of an indole ring and a pyrrolidine ring. These unique molecular structures offer diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups and potential for biological activity.
Typically, indolizidines feature a five-membered nitrogen-containing heterocyclic core with additional substituents that can influence their physical and chemical properties. The central indole ring imparts aromatic character, while the pyrrolidine moiety introduces further complexity, such as stereogenic centers or potential for intramolecular interactions.
In pharmaceutical research, indolizidines have shown promising activity in various therapeutic areas including anti-inflammatory, anticancer, and neuroprotective agents. Their ability to modulate multiple targets within a single molecule makes them attractive candidates for drug development. Additionally, due to their unique electronic properties, indolizidines are explored in the design of new materials with specific functionalities.
In summary, indolizidines represent an intriguing chemical class with broad potential in both pharmaceuticals and material sciences, driven by their structural diversity and functional versatility.

Estrutura | Nome químico | CAS | MF |
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(-)-Indolizidine 195B | 53447-41-9 | C13H25N |
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Monomorine I | 42607-24-9 | C13H25N |
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fluevirosine B | 1416138-60-7 | C37H41N3O6 |
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9,17-dimethoxy-2-oxo-4-oxy-corynox-16-ene-16-carboxylic acid methyl ester | 50506-22-4 | C23H30N2O6 |
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5-(pent-2-en-4-ynyl)-8-methylindolizidine | 120328-23-6 | C14H21N |
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(-)-1alpha-hydroxy-9alpha-indolizidine | 108866-41-7 | C8H15NO |
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beta-Yohimbine pseudoindoxyl | 88668-02-4 | C21H26N2O4 |
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11-hydroxy-12-methoxy-19alpha-methyl-2-oxo-(20alpha)-formosanane-16-carboxylic acid methyl ester | 54347-88-5 | C22H26N2O6 |
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9-hydroxy-17-methoxy-2-oxo-corynox-16-ene-16-carboxylic acid methyl ester | 5171-42-6 | C22H28N2O5 |
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9-hydroxy-17-methoxy-2-oxo-corynox-16-ene-16-carboxylic acid methyl ester | 55903-79-2 | C22H28N2O5 |
Literatura Relacionada
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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